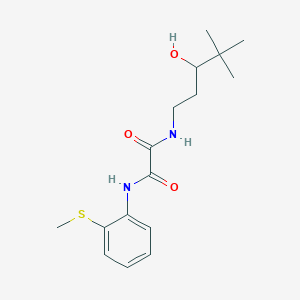

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-16(2,3)13(19)9-10-17-14(20)15(21)18-11-7-5-6-8-12(11)22-4/h5-8,13,19H,9-10H2,1-4H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHDYRIJXFPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(=O)NC1=CC=CC=C1SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

Preparation of 3-hydroxy-4,4-dimethylpentylamine: This can be achieved through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.

Formation of the oxalamide: The amine is then reacted with oxalyl chloride to form the oxalamide intermediate.

Introduction of the methylthio group: The final step involves the substitution reaction with 2-(methylthio)phenylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Recent studies have highlighted the compound's potential as an antidepressant and anxiolytic agent. In preclinical trials, it exhibited significant anti-anxiety effects in animal models. For instance, in the elevated plus maze test, the compound increased the time spent in open arms, indicating reduced anxiety levels. Similarly, it enhanced exploration in the light-dark box test and demonstrated sedative effects at higher doses .

Table 1: Anxiolytic Activity of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide

| Test | Dose (mg/kg) | Effect on Anxiety |

|---|---|---|

| Elevated Plus Maze | 20 | Increased open arm entries |

| Light-Dark Box | 20 | Increased time in light compartment |

| Thiopental-Induced Sleep | 40 | Increased sleep duration |

1.2 Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide to various protein targets associated with anxiety disorders. The results indicated high binding affinity with specific receptors involved in neurotransmission, suggesting a mechanism for its anxiolytic activity .

Safety Profile and Toxicology

The safety profile of the compound was assessed through acute toxicity tests. The findings revealed that at optimal doses, it did not exhibit significant adverse effects, making it a promising candidate for further development in therapeutic applications .

Pharmacological Insights

3.1 Hypolipidemic Effects

There is emerging evidence that compounds similar to N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide may possess hypolipidemic properties. Studies on related compounds have shown that they can lower cholesterol levels and improve lipid profiles in hypercholesterolemic models . Although specific data on this compound is limited, its structural analogs suggest potential benefits in lipid metabolism.

Table 2: Hypolipidemic Effects of Related Compounds

| Compound | Effect on Cholesterol Levels | Mechanism of Action |

|---|---|---|

| 6-Bromo-2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-one | Decreased total cholesterol | Modulation of lipid metabolism |

Future Directions and Research Needs

Further research is essential to fully elucidate the therapeutic potential of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide. Key areas for future investigation include:

- Long-term Safety Studies : To assess chronic exposure effects.

- Clinical Trials : To evaluate efficacy in human subjects.

- Mechanistic Studies : To understand the biochemical pathways involved in its pharmacological effects.

Mecanismo De Acción

The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group and the oxalamide moiety can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The table below highlights key structural features and biological activities of analogous oxalamides:

Key Observations

Antiviral Activity :

- Compound 13 () shares a chlorophenyl group with the target compound’s methylthiophenyl, suggesting aromatic substituents are critical for antiviral targeting. The hydroxyethyl-thiazole in Compound 13 may enhance binding to viral entry proteins, whereas the target’s hydroxy-pentyl group could improve solubility for in vivo efficacy .

- The absence of halogen atoms (e.g., chlorine) in the target compound may reduce off-target toxicity compared to chlorophenyl-containing analogs .

Flavoring Agents vs. Pharmaceuticals :

- S336 and S5456 () prioritize pyridyl and methoxybenzyl groups for taste receptor activation, while the target compound’s methylthiophenyl and hydroxyalkyl groups suggest a focus on metabolic stability and membrane permeability for therapeutic use .

Metabolism and Toxicity: S336’s NOEL of 100 mg/kg bw/day () indicates high safety margins for flavoring agents. The target compound’s methylthio group may undergo oxidation to sulfoxide/sulfone metabolites, requiring specific toxicity studies .

Synthetic Challenges :

- The target compound’s branched hydroxyalkyl chain may complicate synthesis, as seen in low yields (23–53%) for structurally complex oxalamides in and .

Actividad Biológica

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide, a compound with the CAS number 1396801-67-4, has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide is , with a molecular weight of 324.4 g/mol. The compound features a hydroxy group and a dimethylpentyl chain attached to an oxalamide core, which contributes to its biological properties .

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with phenyloxalyl chloride under controlled conditions. Common solvents include dichloromethane and tetrahydrofuran, often catalyzed by bases like triethylamine. This method allows for high yields and purity through techniques such as recrystallization and chromatography .

Anticancer Activity

The compound has been evaluated for anticancer properties. In studies involving related oxalamides, compounds demonstrated the ability to inhibit proliferation in cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). The mechanism often involves inducing apoptosis or inhibiting specific signaling pathways critical for cancer cell survival .

The biological activity of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide may be attributed to its ability to interact with specific molecular targets. The hydroxy group can participate in hydrogen bonding, enhancing interactions with biological macromolecules. Furthermore, the oxalamide moiety may play a role in enzyme inhibition or receptor modulation .

Table: Summary of Biological Activities

Notable Research Insights

- Antimicrobial Screening : A study highlighted that derivatives of oxalamides possess broad-spectrum antimicrobial properties, suggesting that N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide may similarly exhibit such effects due to its structural characteristics .

- Cell Line Studies : In vitro studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the typical synthetic routes for synthesizing oxalamide derivatives like N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide?

Answer: Oxalamides are commonly synthesized via a two-step process:

- Step 1: Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form an oxalyl intermediate.

- Step 2: Sequential coupling with primary or secondary amines under controlled conditions (e.g., DMF, triethylamine). For example, in , compounds with similar oxalamide backbones were synthesized using stereoselective coupling of substituted thiazole and pyrrolidine derivatives.

- Key Considerations: Reaction temperature (e.g., 0°C to room temperature), solvent polarity, and steric hindrance from substituents (e.g., 3-hydroxy-4,4-dimethylpentyl group) can influence yields (36–53% in ). Purification often involves silica gel chromatography or recrystallization .

Q. How are oxalamide derivatives characterized to confirm structural integrity and purity?

Answer: A multi-technique approach is employed:

- NMR Spectroscopy: H and C NMR identify functional groups and stereochemistry. For instance, δH 1.10–2.20 (m, 9H) in confirmed the dimethylpentyl group.

- Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., LC-MS m/z 479.12 [M+H+] in ).

- HPLC Purity Analysis: Ensures >90% purity (critical for biological assays). Adjust mobile phase gradients to resolve stereoisomers or byproducts .

Q. What preliminary biological assays are recommended for screening antiviral activity in oxalamide derivatives?

Answer:

- HIV Entry Inhibition Assays: Measure IC values against pseudotyped HIV strains (e.g., used CD4-binding site-targeted assays).

- Cytotoxicity Profiling: Use MTD (maximum tolerated dose) in HEK293 or PBMCs to assess selectivity indices.

- Mechanistic Follow-Up: Surface plasmon resonance (SPR) to evaluate binding affinity to viral glycoproteins like gp120 .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxy vs. methoxy groups) impact the antiviral efficacy of oxalamides?

Answer:

- Hydrophilic Groups (e.g., 3-hydroxy): Enhance solubility and target engagement but may reduce membrane permeability. In , the 3-hydroxy-4,4-dimethylpentyl group improved binding to hydrophobic pockets in HIV gp120.

- Thioether Linkages (e.g., methylthio in 2-(methylthio)phenyl): Increase metabolic stability compared to ethers, as sulfur’s electronegativity modulates π-π stacking with aromatic residues.

- Steric Effects: Bulky substituents (e.g., dimethylpentyl) can restrict conformational flexibility, reducing entropy penalties upon target binding .

Q. How should researchers address contradictory data in stereoisomer-dependent bioactivity?

Answer:

- Case Study: reported stereoisomeric mixtures (e.g., compound 14, 1:1 ratio) with divergent antiviral potencies.

- Resolution Strategies:

- Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers.

- Perform molecular docking to predict binding modes of each isomer.

- Validate with circular dichroism (CD) to correlate absolute configuration with activity .

Q. What methodologies optimize metabolic stability for oxalamides in preclinical development?

Answer:

- CYP450 Inhibition Screening: Test against CYP3A4, 2D6, etc. (e.g., found <50% inhibition at 10 µM for related oxalamides).

- Pro-drug Strategies: Mask polar groups (e.g., esterify the 3-hydroxy group) to enhance bioavailability.

- Microsomal Stability Assays: Monitor phase I/II metabolism using liver microsomes. Replace labile methylthio groups with trifluoromethyl to resist oxidative degradation .

Key Recommendations for Researchers

- Prioritize stereochemical resolution early in synthesis to avoid confounding bioactivity data.

- Use molecular dynamics simulations to predict substituent effects on target binding.

- Screen for off-target effects using kinase panels or proteome-wide profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.